molecular formula C44H40F3N3O6S B12788251 Trifluoperazine pamoate CAS No. 52525-43-6

Trifluoperazine pamoate

Cat. No.: B12788251
CAS No.: 52525-43-6
M. Wt: 795.9 g/mol
InChI Key: IGEVHWMQBYOUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoperazine pamoate is a chemical reagent offered for research applications. The free base, Trifluoperazine, is a phenothiazine derivative that functions as a potent dopamine receptor antagonist . Its primary research value lies in neuroscience, where it is used to study dopaminergic pathways and related neurological processes . Emerging areas of investigation include oncology research, where Trifluoperazine has been shown to inhibit mitochondrial function and demonstrate selective cytotoxicity against glioma stem cells (GSCs), suggesting a potential role in studying cancer therapeutics . Furthermore, studies indicate it acts as a calmodulin inhibitor and a ryanodine receptor (RyR2) agonist, making it a valuable tool for probing calcium signaling pathways in cardiac and other cellular systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

52525-43-6

Molecular Formula

C44H40F3N3O6S

Molecular Weight

795.9 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C23H16O6.C21H24F3N3S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-3,5-8,15H,4,9-14H2,1H3

InChI Key

IGEVHWMQBYOUPI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Ii. Advanced Mechanistic Studies of Trifluoperazine Action

Neuroreceptor System Modulation and Ligand Binding

Trifluoperazine's pharmacological profile is characterized by its antagonist activity at a range of neuroreceptors. Its binding affinity varies significantly across different receptor families and subtypes, which dictates its therapeutic actions. The principal mechanism involves the blockade of central dopamine (B1211576) receptors, but it also interacts with adrenergic, histaminergic, and muscarinic receptors. patsnap.commedchemexpress.com

The primary mechanism of trifluoperazine (B1681574) is attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway. patsnap.com By blocking these postsynaptic receptors, it mitigates the effects of excess dopamine, a neurotransmitter central to mood and behavior regulation. patsnap.com Research indicates a high affinity for the D2 receptor, with a reported IC50 value of 1.2 nM. selleckchem.com While also demonstrating an affinity for D1 receptors, its action is most pronounced at the D2 subtype. mdpi.com This dopaminergic blockade is a cornerstone of its effects. nih.gov

Trifluoperazine is a potent antagonist of the alpha-1 adrenergic receptor. medchemexpress.commedchemexpress.com This interaction can lead to peripheral vasodilation. patsnap.com In contrast, its effect on alpha-2 adrenergic receptors is negligible. Binding experiments have shown that while low concentrations of trifluoperazine can displace ligands from alpha-1 adrenergic sites, significantly larger concentrations are required to achieve any displacement at alpha-2 sites, indicating a clear selectivity for the alpha-1 subtype.

Trifluoperazine demonstrates a notable affinity for the histamine (B1213489) H1 receptor, acting as an antagonist. patsnap.com Radioligand binding assays have determined its inhibition constant (Ki) for the H1 receptor to be approximately 52 nM. This blockade of H1 receptors is a significant component of its pharmacological profile.

Compared to its high affinity for dopaminergic and adrenergic receptors, trifluoperazine has a relatively weak affinity for muscarinic acetylcholine (B1216132) receptors. patsnap.com Its inhibition constant (Ki) for muscarinic receptors has been measured at 3 µM (or 3000 nM), indicating a much lower potency in this system. This weak anticholinergic activity distinguishes it from other phenothiazine (B1677639) derivatives that may have more pronounced effects on the muscarinic system.

Receptor SubtypeBinding Affinity (Ki/IC50, nM)Relative Affinity
Dopamine D21.2High
Dopamine D1Data not consistently availableHigh
Adrenergic α1Data not consistently availableHigh
Histamine H1~52Moderate
Adrenergic α2Data not consistently availableVery Low
Muscarinic M1~3000Low

Intracellular Signaling Pathway Interventions

Beyond its interaction with surface receptors, trifluoperazine significantly impacts intracellular signaling cascades, primarily through its well-documented effects on the calcium-binding protein Calmodulin (CaM). medchemexpress.com

Trifluoperazine is a widely recognized Calmodulin (CaM) antagonist. nih.govmdpi.com Calmodulin is a crucial intracellular Ca2+ sensor that, upon binding with calcium, interacts with and regulates a multitude of target enzymes and proteins. aacrjournals.orgnih.gov Trifluoperazine exerts its inhibitory action by binding directly to CaM, with reported dissociation constants (Kd) in the low micromolar range (1-5 µM). nih.gov

This binding induces a significant conformational change in the CaM protein. nih.gov One of the critical consequences of this interaction is the modulation of intracellular calcium (Ca2+) release. Normally, the Ca2+/CaM complex can bind to and inhibit the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from intracellular stores like the endoplasmic reticulum. aacrjournals.orgibs.re.kr

By binding to CaM, trifluoperazine prevents CaM from inhibiting the IP3R. aacrjournals.orgibs.re.kr This "disinhibition" of the IP3R results in the subsequent opening of the channel, leading to a massive and sustained release of Ca2+ from these internal stores into the cytoplasm. aacrjournals.orgibs.re.krnih.gov This profound disruption of intracellular calcium homeostasis is a key element of its mechanism of action, distinct from its neuroreceptor blockade. researchgate.netnih.gov

AKT/FOXO3 Signaling Pathway Regulation and Downstream Effects

Trifluoperazine has been shown to inhibit the AKT/forkhead box protein O3 (FOXO3) signaling pathway. researchgate.netnih.gov In pathological conditions such as pulmonary arterial hypertension, where this pathway is often overactive, TFP significantly reduces the levels of phosphorylated (activated) AKT and consequently, the phosphorylation of FOXO3. nih.gov This inhibition of phosphorylation leads to the nuclear translocation of FOXO3. researchgate.netnih.gov

Once in the nucleus, FOXO3 can regulate the transcription of its downstream target genes. The downstream effects of TFP-induced FOXO3 nuclear translocation include the upregulation of the cell cycle inhibitor p27Kip1 and the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2). nih.gov This modulation of the AKT/FOXO3 pathway contributes to the anti-proliferative effects of Trifluoperazine. researchgate.netnih.gov

Autophagic Flux Modulation Mechanisms

The effect of Trifluoperazine on autophagy is multifaceted. While some studies have suggested it can induce autophagy, more recent evidence indicates that it can also act as an inhibitor of autophagic flux, particularly in cancer cells. nih.govnih.govnih.gov This inhibition is not due to a blockage of autophagosome formation but rather an impairment of the later stages of the autophagic process. nih.gov

Specifically, Trifluoperazine has been found to interfere with the acidification of lysosomes. nih.gov This disruption of lysosomal pH prevents the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste. nih.gov This leads to an accumulation of autophagosomes within the cell. researchgate.net In some cancer cell lines, this inhibition of autophagy has been linked to the induction of apoptosis. nih.gov The mechanisms underlying TFP's modulation of autophagy can also involve the inhibition of the AKT/mTORC1 signaling pathway. nih.gov

Nuclear Protein 1 (NUPR1) Pathway Interactions and Transcriptional Control

Trifluoperazine has been identified as an inhibitor of Nuclear Protein 1 (NUPR1), a transcriptional regulator involved in cellular stress responses, autophagy, and apoptosis. nih.govcardiff.ac.ukspandidos-publications.com TFP binds to NUPR1 and inhibits its translocation from the cytoplasm to the nucleus. nih.gov This inhibition of nuclear translocation prevents NUPR1 from regulating the expression of its target genes. nih.govcardiff.ac.uk

In multiple myeloma cells, TFP has been shown to inhibit the expression of NUPR1 at both the mRNA and protein levels. nih.gov The interaction between TFP and NUPR1 is a key component of its anti-cancer activity, leading to the induction of programmed cell death in various cancer types, including pancreatic cancer and multiple myeloma. nih.govjci.org Overexpression of NUPR1 can reverse the apoptosis-inducing and autophagy-suppressing effects of TFP in multiple myeloma cells. nih.gov

Aquaporin4 (AQP4) Accumulation Prevention in Cellular Systems

Trifluoperazine has been shown to prevent the accumulation of Aquaporin-4 (AQP4), a water channel protein, on the surface of brain cells, particularly astrocytes. nih.govnih.govresearchgate.net This effect is particularly relevant in the context of brain edema following traumatic brain injury or stroke. nih.govox.ac.uk By affecting the subcellular localization of AQP4, TFP can reduce the influx of water into brain cells, thereby alleviating cerebral edema. nih.gov Immunofluorescence analysis has confirmed that TFP treatment downregulates the expression of AQP4 around cerebrovascular endothelial cells. nih.gov

Table 2: Effect of Trifluoperazine on AQP4
ConditionEffect of TFPOutcome
Traumatic Brain InjuryPrevents AQP4 accumulation on brain cell surfacesAlleviates brain edema
Stroke (acute phase)Inhibits AQP4 expression at gene and protein levelsReduces cerebral edema

Mitochondrial Functional Dynamics and Cellular Bioenergetics

Trifluoperazine exhibits a concentration-dependent effect on mitochondrial function. At lower concentrations (15-35 µM), it can protect isolated rat liver mitochondria from damage induced by Ca2+ in the presence of pro-oxidants. nih.gov This protective effect is thought to be mediated by changes in the structure of membrane proteins, which decreases the formation of protein thiol cross-linking under conditions of oxidant stress. nih.gov

However, at higher concentrations (above 100 µM), Trifluoperazine can have a damaging effect on the inner mitochondrial membrane and can potentiate the deleterious effects of Ca2+ and pro-oxidants. nih.gov In intact HepG2 cells, high concentrations of TFP have been shown to cause a small reduction in the reserve capacity of mitochondrial oxygen consumption rate (OCR). mdpi.com Other studies have indicated that antipsychotic drugs, in general, can impair mitochondrial function by decreasing Complex I activity and ATP production, and dissipating the mitochondrial membrane potential. nih.gov The cytotoxicity of trifluoperazine at higher concentrations does not appear to be primarily related to its effects on mitochondria. mdpi.com

Inhibition of Mitochondrial Oxygen Uptake and Respiration Rates

Trifluoperazine has been shown to exert significant effects on mitochondrial function, particularly concerning energy metabolism. A primary finding from studies on isolated perfused rat livers is that trifluoperazine inhibits oxygen uptake, with the mitochondria identified as the site of action nih.gov. This inhibitory effect is concentration-dependent. Research indicates that half-maximal inhibition of oxygen uptake occurs at a trifluoperazine concentration of approximately 50 microM, with the maximal effect being observed at 100 microM nih.gov.

However, other studies investigating isolated rat liver mitochondria under different conditions have noted a more complex, dose-dependent relationship. At lower concentrations (15-35 microM), trifluoperazine was found to protect mitochondria against damage from calcium and prooxidants without inhibiting respiration researchgate.netnih.gov. In contrast, at concentrations exceeding 100 microM, the drug exacerbated the deleterious effects of these agents and had a damaging effect on the inner mitochondrial membrane itself researchgate.netnih.gov. The impairment of mitochondrial function can lead to a decrease in cellular ATP levels, as observed in human dopaminergic cell lines treated with trifluoperazine tandfonline.com. The recovery from this inhibition is notably slow; even 50 minutes after the cessation of a trifluoperazine infusion, the recovery of oxygen uptake was only 30% nih.gov.

Table 1: Effect of Trifluoperazine on Mitochondrial Oxygen Uptake in Perfused Rat Liver
Trifluoperazine ConcentrationLevel of Inhibition of Oxygen UptakeReference
~50 microMHalf-maximal inhibition nih.gov
100 microMMaximal inhibition nih.gov

Calcium Dependence of Trifluoperazine's Mitochondrial Metabolic Effects

A unique characteristic of trifluoperazine's inhibitory action on mitochondrial energy metabolism is its dependence on calcium (Ca2+) nih.gov. In studies using perfused rat livers, when Ca2+ was removed from the perfusion medium and intracellular Ca2+ stores were depleted, the inhibitory effect of trifluoperazine on mitochondrial respiration was no longer observed nih.gov. The subsequent reintroduction of Ca2+ into the medium restored the inhibitory action, demonstrating a clear link between the presence of calcium and the drug's effect on oxygen consumption nih.gov.

This calcium dependency is a pivotal aspect of its mechanism. The uptake of trifluoperazine into the cells, however, does not appear to be affected by the absence of Ca2+ nih.gov. The interaction between trifluoperazine and calcium is complex; at lower concentrations, the drug can protect mitochondria from Ca2+-induced damage, while at higher concentrations, it can potentiate this damage researchgate.netnih.gov. This suggests that the drug's modulation of mitochondrial function is intricately linked to the cellular calcium environment.

Impact on Gluconeogenesis and Ketogenesis Pathways

Trifluoperazine's influence extends to key hepatic metabolic pathways, including gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and ketogenesis (the production of ketone bodies) nih.gov.

Research has demonstrated that trifluoperazine inhibits gluconeogenesis from lactate (B86563) nih.gov. This inhibition was found to be approximately proportional to the drug's inhibition of mitochondrial oxygen uptake, linking its effects on glucose production directly to its impact on cellular respiration nih.gov. The removal of Ca2+ from the experimental system diminished, but did not completely eliminate, the inhibition of gluconeogenesis by trifluoperazine nih.gov.

Similarly, ketogenesis was also inhibited by trifluoperazine in parallel with the reduction in oxygen uptake nih.gov. Unlike gluconeogenesis, the inhibitory action of trifluoperazine on ketogenesis was completely abolished when Ca2+ was withdrawn from the perfusion fluid nih.gov. This highlights a differential calcium dependency for the drug's effects on these two metabolic pathways.

Table 2: Effect of Trifluoperazine on Hepatic Metabolic Pathways
Metabolic PathwayEffect of TrifluoperazineRelationship to Oxygen UptakeEffect of Ca2+ WithdrawalReference
Gluconeogenesis (from lactate)InhibitedInhibition is proportionalDiminishes inhibition nih.gov
KetogenesisInhibitedInhibition is parallelAbolishes inhibition nih.gov

Iii. Preclinical Investigation of Novel Therapeutic Applications for Trifluoperazine Compounds

Antineoplastic Research Endeavors and Mechanistic Elucidation

Trifluoperazine (B1681574) has demonstrated notable antitumor effects across a range of cancer types in preclinical studies. nih.govnih.gov Its anticancer activity is attributed to its ability to interfere with fundamental cellular processes that are often dysregulated in cancer, such as cell cycle progression and apoptosis.

In vitro studies have consistently shown that trifluoperazine can significantly inhibit the proliferation of various cancer cell lines. This inhibitory effect is largely achieved through the induction of cell cycle arrest and the activation of programmed cell death pathways.

A key mechanism by which trifluoperazine exerts its antiproliferative effects is by inducing cell cycle arrest, primarily at the G0/G1 phase. frontiersin.orgnih.gov This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division and growth. For instance, in colorectal cancer (CRC) cells, trifluoperazine treatment leads to a significant accumulation of cells in the G0/G1 phase. frontiersin.orgresearchgate.net

This cell cycle arrest is orchestrated by the modulation of key regulatory proteins. Research has shown that trifluoperazine downregulates the expression of cyclin-dependent kinases (CDK) 2 and 4, as well as their regulatory partners, cyclin D1 and cyclin E. frontiersin.orgnih.govresearchgate.net Concurrently, it upregulates the expression of the CDK inhibitor p27. frontiersin.orgnih.gov This disruption of the cyclin-CDK complexes is a critical step in halting the progression of the cell cycle from the G1 to the S phase. frontiersin.org Similar effects on cell cycle regulatory proteins have been observed in studies on triple-negative breast cancer (TNBC) cell lines. nih.govresearchgate.net

Table 1: Effect of Trifluoperazine on G0/G1 Cell Cycle Regulatory Proteins in Cancer Cell Lines

Cell Line Cancer Type Effect of Trifluoperazine Reference
HCT116 Colorectal Cancer ↓ CDK2, ↓ CDK4, ↓ Cyclin D1, ↓ Cyclin E, ↑ p27 frontiersin.org
CT26 Colorectal Cancer ↓ CDK2, ↓ CDK4, ↓ Cyclin D1, ↓ Cyclin E, ↑ p27 frontiersin.org
MDA-MB-468 Triple-Negative Breast Cancer ↓ Cyclin D1/CDK4, ↓ Cyclin E/CDK2 nih.govresearchgate.net
MDA-MB-231 Triple-Negative Breast Cancer ↓ Cyclin D1/CDK4, ↓ Cyclin E/CDK2 nih.govresearchgate.net
4T1 Triple-Negative Breast Cancer ↓ Cyclin D1/CDK4, ↓ Cyclin E/CDK2 nih.govresearchgate.net
T24/R Urothelial Carcinoma Induces G0/G1 arrest nih.gov

Beyond inducing cell cycle arrest, trifluoperazine is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.govmdpi.com This is a crucial aspect of its anticancer activity, as it leads to the elimination of malignant cells. The apoptotic process induced by trifluoperazine is often mediated through the intrinsic, or mitochondrial, pathway. frontiersin.orgnih.gov

In colorectal cancer cells, trifluoperazine treatment has been shown to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), both of which are hallmarks of mitochondria-mediated apoptosis. frontiersin.orgnih.gov Furthermore, it modulates the expression of key apoptosis-regulating proteins from the Bcl-2 family. Specifically, trifluoperazine downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, ultimately leading to the activation of caspases and the execution of apoptosis.

Similar apoptotic mechanisms have been observed in other cancer types. In human A549 lung adenocarcinoma cells, trifluoperazine also induces apoptosis in a dose- and time-dependent manner, associated with a decrease in Bcl-2 and an increase in Bax expression. nih.gov Studies on gefitinib-resistant non-small cell lung cancer (NSCLC) cells and lung cancer stem cells (CSCs) have shown that trifluoperazine treatment leads to an increase in the expression of Bax, Bak, cleaved PARP, caspase-3, and caspase-9, while decreasing the levels of the anti-apoptotic proteins Bcl-2, XIAP, and Mcl-1. tccf.org.tw In glioma cells, trifluoperazine-induced cell death is associated with the COX-2/PPARγ pathway. iiarjournals.org

Table 2: Modulation of Apoptosis-Related Factors by Trifluoperazine in Different Cancer Cell Lines

Cell Line Cancer Type Apoptotic Mechanism Key Protein Modulations Reference
HCT116, CT26 Colorectal Cancer Mitochondria-mediated intrinsic apoptosis ↓ Bcl-2, ↑ Bax frontiersin.org
A549 Lung Adenocarcinoma Intrinsic apoptosis ↓ Bcl-2, ↑ Bax nih.govmdpi.com
CL141 Non-Small Cell Lung Cancer (gefitinib-resistant) Dose-dependent increase in apoptotic cells Not specified atsjournals.org
CL97 Non-Small Cell Lung Cancer (gefitinib-resistant) Apoptotic-associated signal transduction ↑ Bax, ↑ Bak, ↑ cleaved PARP, ↑ caspase-3, ↑ caspase-9, ↓ Bcl-2, ↓ XIAP, ↓ Mcl-1 tccf.org.tw
U87MG Glioma COX-2/PPARγ-dependent apoptosis Nuclear translocation of PPARγ iiarjournals.org

A significant challenge in cancer therapy is the development of drug resistance. Preclinical evidence suggests that trifluoperazine may play a crucial role in overcoming this resistance, thereby enhancing the efficacy of conventional chemotherapeutic drugs. tccf.org.tw

In the context of urothelial carcinoma, resistance to cisplatin-based chemotherapy is a major clinical hurdle. mdpi.com Studies have shown that cisplatin-resistant urothelial carcinoma cells exhibit an upregulation of the anti-apoptotic factor B-cell lymphoma-extra large (Bcl-xL). nih.govmdpi.com Trifluoperazine has been found to effectively reduce this drug resistance. mdpi.com

Co-treatment with trifluoperazine potentiates the cytotoxic effects of cisplatin (B142131) in cisplatin-resistant cells. nih.govresearchgate.net This sensitization is associated with the concurrent suppression of Bcl-xL expression. nih.govmdpi.com By downregulating this key anti-apoptotic protein, trifluoperazine helps to restore the sensitivity of the cancer cells to cisplatin-induced apoptosis. mdpi.com Knockdown of Bcl-xL using siRNA has been shown to resensitize cisplatin-resistant cells to the cytotoxic effects of cisplatin, further validating the role of Bcl-xL in this resistance mechanism. nih.gov

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with self-renewal capabilities is responsible for tumor initiation, recurrence, and therapy resistance. atsjournals.org Trifluoperazine has shown promise in targeting these CSCs and overcoming their inherent drug resistance. tccf.org.twnih.gov

In lung cancer models, trifluoperazine has been shown to inhibit the growth of cancer stem cells and sensitize them to standard therapies like gefitinib (B1684475) and cisplatin. tccf.org.twatsjournals.orgresearchgate.net It achieves this by inhibiting CSC tumor spheroid formation and downregulating the expression of CSC markers such as CD44 and CD133. nih.gov Furthermore, trifluoperazine has been observed to inhibit the Wnt/β-catenin signaling pathway in gefitinib-resistant lung cancer spheroids. atsjournals.orgnih.gov The combination of trifluoperazine with either gefitinib or cisplatin has been shown to overcome drug resistance in lung CSCs in both in vitro and in vivo models. atsjournals.orgnih.govresearchgate.net

Antimetastatic Research in Preclinical Xenograft Models

Trifluoperazine (TFP) has been investigated for its potential to inhibit cancer metastasis in preclinical settings. In a xenograft model utilizing human non-small cell lung cancer (NSCLC) A549 cells, the effects of TFP on metastasis were examined. mdpi.com Nude mice were injected with A549 cells via the tail vein to establish a model of metastasis. mdpi.com Subsequent treatment with TFP was administered to evaluate its impact on the spread of cancer cells. mdpi.com

Research has also pointed to TFP's ability to inhibit tumor growth and enhance the efficacy of other anticancer agents in metastatic lung cancer animal models. nih.gov These studies highlight the potential of repurposing TFP as an agent that could target cancer stem cells (CSCs), which are believed to play a crucial role in tumor initiation, relapse, and therapy resistance. nih.gov By inhibiting CSC properties, TFP may disrupt the metastatic cascade. The combination of trifluoperazine with existing chemotherapeutic agents like gefitinib has been shown to be effective in overcoming drug resistance and inhibiting tumor growth in metastatic lung cancer models in vivo. nih.gov

Table 1: Preclinical Xenograft Model for Antimetastatic Research

Cell Line Animal Model Compound Administered Key Finding
A549 (NSCLC) Nude Mice Trifluoperazine Investigated for effects on metastasis. mdpi.com

Radiosensitization Effects in Tumor Cell Models

Trifluoperazine has demonstrated the ability to act as a radiosensitizing agent, enhancing the cell-killing effects of ionizing radiation (IR) in human tumor cell lines. nih.gov The mechanism behind this effect involves the inhibition of DNA repair processes. nih.gov

Studies have shown that TFP augments cell death induced by IR in clonogenic survival assays. nih.gov Furthermore, in irradiated human lymphocytes, TFP treatment led to an increase in micronucleus formation, an indicator of chromosomal damage. nih.gov The core of TFP's radiosensitizing action appears to be its marked inhibition of the repair of DNA double-strand breaks, which are the most critical lesions induced by ionizing radiation. nih.gov This inhibition of DNA repair leads to increased radiation-induced apoptosis and is associated with an enhanced G2/M cell cycle arrest. nih.gov These findings suggest that TFP could potentially be used as an adjuvant to radiotherapy to improve treatment outcomes. nih.gov

Table 2: Radiosensitization Effects of Trifluoperazine

Effect Model System Mechanism Implication
Augmented IR-induced cell killing Human cell lines Inhibition of DNA repair Potential as an adjuvant to radiotherapy. nih.gov
Enhanced micronucleus formation Irradiated human lymphocytes Increased chromosomal damage Potentiation of radiation effects. nih.gov

Pulmonary Arterial Hypertension (PAH) Pathophysiology Research

Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by the progressive obliteration of small pulmonary arteries, driven by excessive proliferation and apoptosis resistance of pulmonary artery smooth muscle cells (PASMCs). nih.govnih.govresearchgate.net Trifluoperazine, originally an antipsychotic drug, has been repurposed and investigated in preclinical models for its potential therapeutic effects in PAH due to its known anti-cancer properties. nih.govnih.gov

Attenuation of Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation and Survival

In vitro studies using PASMCs isolated from PAH patients have shown that TFP exerts strong anti-proliferative and anti-survival effects. nih.govnih.govresearchgate.net Treatment of PAH-PASMCs with TFP resulted in a significant reduction in cell proliferation and an increase in apoptosis. nih.govresearchgate.net

The mechanism underlying these effects has been linked to the downregulation of the AKT signaling pathway. nih.govnih.gov TFP exposure was associated with decreased AKT activity, which in turn leads to the nuclear translocation of the forkhead box protein O3 (FOXO3). nih.govnih.govresearchgate.net FOXO3 is a transcription factor that, when localized in the nucleus, can promote the expression of genes that slow down cell proliferation. nih.gov This inhibition of the AKT/FOXO3 axis is a key mechanism by which TFP attenuates the cancer-like phenotype of PAH-PASMCs. nih.gov Additionally, research indicates that TFP can induce autophagy in these cells. nih.gov

Table 3: Effects of TFP on PAH-PASMCs

Cellular Effect Key Molecular Change Pathway Implicated Reference
Reduced Proliferation Nuclear translocation of FOXO3 AKT/FOXO3 Axis nih.govnih.gov
Reduced Survival (Increased Apoptosis) Downregulation of AKT activity AKT Signaling nih.govresearchgate.net

Reversal of Established PAH in Rodent Models (e.g., Monocrotaline (B1676716), Sugen/Hypoxia)

The therapeutic potential of TFP observed in vitro has been tested in two established preclinical rodent models of PAH: the monocrotaline (MCT) and the sugen/hypoxia (Su/Hx)-induced PAH rat models. nih.govnih.gov In both models, the administration of TFP demonstrated significant beneficial effects on established PAH. nih.gov

Treatment with TFP led to marked improvements in hemodynamic parameters. Specifically, it significantly lowered the right ventricular systolic pressure and the total pulmonary resistance, while also improving cardiac function. nih.govnih.gov Histopathological analysis revealed that TFP treatment reduced the medial wall thickness of distal pulmonary arteries, indicating a reversal of the vascular remodeling that is a hallmark of PAH. nih.govnih.gov These in vivo findings corroborate the anti-proliferative effects seen in cell culture and support the potential of TFP as a novel therapeutic agent for PAH. nih.gov

Table 4: In Vivo Effects of TFP in PAH Rodent Models

PAH Model Hemodynamic Improvements Histopathological Changes Reference
Monocrotaline (MCT) Lowered right ventricular systolic pressure, Reduced total pulmonary resistance, Improved cardiac function Reduced medial wall thickness of distal pulmonary arteries nih.govnih.govresearchgate.net

Organoprotective Research Paradigms and Mechanisms

Amelioration of Doxorubicin-Induced Organ Toxicity

Doxorubicin is an effective anticancer agent, but its use is often limited by dose-dependent organ toxicity, particularly cardiotoxicity. nih.govresearchgate.net Preclinical research has explored the potential of trifluoperazine to mitigate this toxicity.

One in vivo study provided evidence that TFP can protect against doxorubicin-induced cardiotoxicity. nih.govresearchgate.net In this research, combination treatment with TFP was shown to overcome doxorubicin-induced heart failure with reduced ejection fraction. nih.gov TFP pretreatment mitigated cardiac atrophy, inflammation, and myofibril degeneration. nih.govresearchgate.net Ultrastructural analysis confirmed a marked restoration of left ventricular structures. nih.govresearchgate.net The mechanism for this cardioprotection appears to involve, at least in part, the suppression of NF-κB and apoptosis, as TFP markedly inhibited the doxorubicin-induced expression of myocardial nuclear NF-κB-p65 and caspase-3. nih.govresearchgate.net This study also noted that TFP improved doxorubicin-induced renal and hepatic impairments. nih.govresearchgate.net

However, it is important to note that other research has yielded conflicting results. An earlier study in Sprague Dawley rats found that TFP was ineffective in preventing the electrocardiographic and morphologic alterations induced by doxorubicin. nih.gov This highlights the need for further investigation to clarify the organoprotective potential of trifluoperazine in the context of chemotherapy-induced toxicity.

Table 5: Trifluoperazine in Doxorubicin-Induced Organ Toxicity

Finding Proposed Mechanism Model Reference
Protective effects against cardiotoxicity, nephrotoxicity, and hepatotoxicity. Suppression of NF-κB and apoptosis. In vivo rat model nih.govresearchgate.net

Compound Reference Table

Compound Name
Trifluoperazine pamoate
Trifluoperazine
Doxorubicin
Gefitinib
Monocrotaline
Sugen
Cisplatin
Wortmannin
Caffeine

Suppression of NF-κB and Apoptotic Pathways in Organ Injury Contexts

A significant mechanism underlying trifluoperazine's protective effects in organ injury appears to be its modulation of key inflammatory and cell death signaling pathways. Research in a rat model of traumatic brain injury (TBI) has shown that TFP can suppress the nuclear factor-kappa B (NF-κB) signaling pathway. oup.com This pathway is a critical regulator of the inflammatory response, and its inhibition by TFP contributes to the compound's anti-inflammatory effects in injured brain tissue. oup.com Trifluoperazine-mediated calmodulin antagonism is thought to inhibit NF-κB gene expression, which at least partly explains its protective action. oup.com

In addition to its anti-inflammatory actions, TFP exerts context-dependent control over apoptotic pathways. In the TBI model, TFP treatment leads to a significant reduction in neural apoptosis, contributing to tissue preservation. oup.com Genome-wide analysis of the cerebral cortex post-injury revealed that trifluoperazine reversed the abnormal expression of numerous genes that regulate apoptosis. oup.com Conversely, in oncology studies, TFP has been shown to induce apoptosis in cancer cells, such as in colorectal cancer and multiple myeloma models, often by inhibiting pro-survival pathways like AKT or autophagy. medscape.com This dual capability highlights TFP's ability to modulate cell fate decisions, promoting cell survival and suppressing apoptosis in the context of acute organ injury while triggering programmed cell death in malignant cells.

Neurological Injury and Neuroinflammation Research

Traumatic Brain Injury (TBI) Pathophysiology Interventions

Trifluoperazine has emerged as a promising investigational agent for intervening in the complex pathophysiology of Traumatic Brain Injury (TBI). oup.com TBI involves a cascade of events including cerebral edema, inflammation, and neuronal cell death, which contribute to secondary injury and long-term neurological deficits. Preclinical research demonstrates TFP's ability to counteract these processes. oup.com

A primary mechanism for TFP's neuroprotective effect in TBI is its ability to alleviate cerebral edema. nih.govoup.com Studies have shown that TFP reduces brain swelling by preventing the accumulation of the water channel protein Aquaporin-4 (AQP4) on the surface of brain cells, particularly at the astrocyte endfeet near blood vessels. oup.com Following TBI, the area and intensity of AQP4 on the cell surface increase significantly, facilitating water influx and edema; TFP treatment reverses this phenomenon. nih.govoup.com

In concert with reducing edema, TFP significantly attenuates neural apoptosis. oup.com In a rat model of TBI, treatment with trifluoperazine resulted in a marked decrease in the fluorescence area and intensity of TUNEL staining, a common marker for apoptotic cells, in the cerebral cortex. nih.govoup.com This reduction in programmed cell death contributes to a smaller brain defect area and improved neurological severity scores in TFP-treated animals compared to untreated controls. oup.com

Trifluoperazine exerts potent anti-inflammatory effects within the injured brain by fundamentally altering the genetic response to trauma. oup.com Genome-wide RNA-sequencing analysis of cortical tissue from rats subjected to TBI revealed a massive shift in gene expression, which was significantly reversed by TFP treatment. nih.govoup.com

Following TBI, thousands of genes are differentially expressed compared to uninjured tissue. oup.com Treatment with trifluoperazine was found to reverse the expression of a substantial number of these genes, particularly those involved in inflammation and apoptosis. nih.govoup.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis confirmed that the genes affected by TFP were highly enriched in signaling pathways that regulate inflammation, such as the NF-κB, cytokine-cytokine receptor interaction, and Toll-like receptor signaling pathways. oup.com

Comparison GroupUp-Regulated GenesDown-Regulated GenesTotal Differentially Expressed Genes
TBI vs. Sham29408343774
TBI+TFP vs. TBI62112241845
Table 1. Effect of Trifluoperazine (TFP) on Gene Expression in Rat Cortex After Traumatic Brain Injury (TBI). This table summarizes the number of differentially expressed genes (DEGs) identified through RNA-sequencing. The comparison between the TBI and Sham (uninjured) groups shows the genetic impact of the injury, while the comparison between the TFP-treated TBI group and the untreated TBI group demonstrates the significant reversal of these changes induced by TFP, particularly the down-regulation of genes that were up-regulated by the injury. nih.govoup.com

Hypothalamic Microglia Activation and Peripheral Inflammation Modulation in Metabolic Disorders

Metabolic disorders, particularly those induced by excessive dietary intake like obesity, are characterized by a state of chronic, low-grade systemic inflammation. bohrium.com This inflammatory state is not confined to peripheral tissues but also significantly impacts the central nervous system, especially the hypothalamus, a critical region for regulating metabolism. bohrium.com Research has identified gliosis, which involves the activation of microglia and astrocytes, in the hypothalamic arcuate nucleus (ARC) as a key cellular event in obesity-associated neuroinflammation. nih.govncku.edu.tw This neuroinflammation is linked to the development of leptin and insulin (B600854) resistance, further perpetuating metabolic dysfunction. nih.govncku.edu.tw

Studies have explored the potential of trifluoperazine (TFP), a dopamine (B1211576) D2 receptor (D2R) antagonist, to mitigate these inflammatory processes. nih.govncku.edu.twresearchgate.net Investigations in mouse models of high-fat diet (HFD)-induced obesity have demonstrated that trifluoperazine can effectively suppress both peripheral and central inflammation. nih.govncku.edu.tw

Detailed Research Findings

A pivotal study investigated the effects of daily intraperitoneal administration of trifluoperazine for four weeks in mice that had been on a high-fat diet for 16 weeks. bohrium.comresearchgate.net The research yielded significant findings regarding the compound's ability to modulate inflammatory and metabolic parameters.

Peripheral Inflammation: Chronic HFD feeding was shown to elevate plasma levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). bohrium.comnih.gov Treatment with trifluoperazine led to a significant reduction in the plasma concentrations of these cytokines, indicating a potent anti-inflammatory effect in the periphery. bohrium.comresearchgate.net

Hypothalamic Inflammation: In the hypothalamic arcuate nucleus (ARC) of HFD-fed mice, there was a notable increase in the activation of microglia and astrocytes, a condition known as gliosis. bohrium.comncku.edu.tw Activated microglia displayed a larger cell size and increased numbers. nih.gov Trifluoperazine treatment was found to inhibit this gliosis, reducing both the number and the cell body size of activated microglia and suppressing astrocytic activation in the ARC. bohrium.comnih.gov

Metabolic Parameters: While trifluoperazine treatment did not lead to a reduction in the body weight of the obese mice, it did produce significant improvements in key metabolic markers. bohrium.comnih.gov The study observed lower levels of both blood glucose and plasma insulin in the trifluoperazine-treated HFD-fed mice compared to the vehicle-treated group. bohrium.comresearchgate.net This suggests that trifluoperazine may play a role in ameliorating obesity-associated hyperglycemia. ncku.edu.tw

The mechanism underlying these effects is thought to be linked to the inhibition of the dopamine D2 receptor (D2R). bohrium.comncku.edu.tw Research has shown that both acute peripheral inflammation induced by lipopolysaccharide (LPS) and chronic HFD feeding can lead to an upregulation of D2R expression in the hypothalamus. bohrium.comncku.edu.twresearchgate.net In vitro experiments using primary microglia and hypothalamic mixed glial cells confirmed that trifluoperazine could suppress the LPS-stimulated release of pro-inflammatory cytokines. nih.govncku.edu.tw

The collective findings from these preclinical studies highlight the therapeutic potential of trifluoperazine in targeting the inflammatory pathways that are intrinsically linked to metabolic disorders. By modulating both peripheral inflammation and hypothalamic microglia activation, trifluoperazine may offer a novel approach to managing the complications associated with obesity, such as hyperglycemia and insulin resistance. ncku.edu.tw

Interactive Data Tables

Table 1: Effect of Trifluoperazine (TFP) on Plasma Pro-inflammatory Cytokines in High-Fat Diet (HFD) Fed Mice

Treatment GroupPlasma TNF-α (pg/mL)Plasma IL-1β (pg/mL)
Chow + Vehicle~15~5
HFD + Vehicle~45~15
HFD + TFP~25~10

Data are estimated from graphical representations in Huang et al. (2021) and represent approximate mean values. nih.gov

Table 2: Effect of Trifluoperazine (TFP) on Metabolic Parameters in High-Fat Diet (HFD) Fed Mice

Treatment GroupBlood Glucose (mg/dL)Plasma Insulin (ng/mL)
Chow + Vehicle~150~0.5
HFD + Vehicle~250~2.5
HFD + TFP~180~1.5

Iv. Pharmacokinetic and Metabolic Research Investigations of Trifluoperazine

In Vitro Metabolic Pathway Characterization

The in vitro metabolism of trifluoperazine (B1681574) has been a subject of significant research to understand its biotransformation pathways. These studies are crucial for predicting its pharmacokinetic profile in humans. Key metabolic routes identified include glucuronidation, N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.

Glucuronidation represents a major metabolic pathway for trifluoperazine. researchgate.net This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), for which trifluoperazine serves as a typical probe substrate to phenotype its activity. nih.gov In human liver microsomes (HLMs), the glucuronidation of trifluoperazine has been shown to follow a specific kinetic model. nih.gov

Research has demonstrated that the metabolism of trifluoperazine exhibits atypical kinetic behavior in human liver microsomes. nih.gov The data for HLM-catalyzed glucuronidation is best described by the substrate inhibition model. nih.gov This model is characterized by two key kinetic parameters: the Michaelis-Menten constant (Km) and the substrate inhibition constant (Ksi). For the metabolism of trifluoperazine in HLMs, the Km value has been calculated to be 40 ± 5 μM, and the Ksi value is 140 ± 20 μM. nih.gov This indicates that at higher substrate concentrations, the rate of metabolism decreases.

In addition to glucuronidation, trifluoperazine undergoes metabolism through oxidative pathways catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com In vitro studies using rat liver microsomes have shown that trifluoperazine undergoes both N-dealkylation and N-oxidation. researchgate.net The relative rates of these reactions are dependent on the substrate concentration, with N-oxidation being more favored at higher concentrations. researchgate.net N-demethylation is one of the specific N-dealkylation pathways observed for trifluoperazine. researchgate.net These oxidative reactions involve enzymes located in the smooth endoplasmic reticulum of the cell. mdpi.com

Further in vitro investigations with rat liver microsomes have identified sulfoxidation and aromatic hydroxylation as additional metabolic pathways for trifluoperazine. researchgate.net The formation of metabolites through these pathways is also influenced by the concentration of the substrate. researchgate.net

Comparative In Vitro Metabolism Across Species

Understanding the differences in drug metabolism across species is essential for preclinical drug development and for extrapolating animal data to humans.

Comparative studies on the in vitro metabolism of trifluoperazine have been conducted using liver microsomes from humans and cynomolgus monkeys (MyLMs). nih.gov These studies have revealed both similarities and differences in the metabolic behavior of the compound between the two species. nih.gov

The glucuronidation of trifluoperazine in both HLMs and MyLMs was found to follow the substrate inhibition kinetic model. nih.gov However, the specific kinetic parameters differed between the two species. nih.gov In MyLMs, the Km value was determined to be 108 ± 10 μM, and the Ksi value was 250 ± 30 μM. nih.gov These values are notably different from those observed in human liver microsomes, highlighting species-specific differences in enzyme kinetics. nih.gov Such data are valuable for understanding the metabolic distinctions between humans and monkeys. nih.gov

Interactive Data Table: Comparative Glucuronidation Kinetics of Trifluoperazine

SpeciesMicrosome SourceKinetic ModelKm (μM)Ksi (μM)
HumanLiver (HLMs)Substrate Inhibition40 ± 5140 ± 20
Cynomolgus MonkeyLiver (MyLMs)Substrate Inhibition108 ± 10250 ± 30

V. Advanced Analytical Methodologies for Trifluoperazine Quantification

Spectrophotometric Quantification Techniques

Spectrophotometry offers a simple, cost-effective, and rapid means for the determination of trifluoperazine (B1681574). These methods are typically based on the generation of a colored product that can be measured in the visible region of the electromagnetic spectrum.

A prominent spectrophotometric approach involves the oxidative coupling of trifluoperazine with various chromogenic reagents. In these reactions, an oxidizing agent facilitates the coupling of the drug molecule with another compound, resulting in a colored product whose absorbance is proportional to the drug's concentration.

Several methods have been developed based on this principle:

One such method employs an oxidative coupling reaction with sulfanilic acid in the presence of N-bromosuccinimide (NBS) as an oxidant. This reaction produces a stable red-violet colored product with a maximum absorbance (λmax) at 537 nm. aip.orgresearchgate.net The method follows Beer's law over a concentration range of 5-100 µg/ml. aip.orgresearchgate.net

Another approach uses N, N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPPDA.2HCl) as the coupling reagent, again with NBS as the oxidant in an acidic medium. This reaction yields an intense violet-colored, water-soluble product that exhibits maximum absorbance at 552 nm. impactfactor.org This method is applicable over a concentration range of 1–20 µg/mL. impactfactor.org

A variation involves the reaction of trifluoperazine with 2-nitroso-1-naphthol-4-sulfonic acid in the presence of potassium persulfate as the oxidizing agent. sysrevpharm.orgsysrevpharm.org The resultant red-colored product is measured at a wavelength of 500 nm and is stable for 80 minutes. sysrevpharm.orgsysrevpharm.org This technique is effective for concentrations in the range of 12–36 µg/mL. sysrevpharm.orgsysrevpharm.org

The combination of sulfanilic acid with sodium hypochlorite (B82951) as the oxidant in an acetic acid medium has also been utilized. researchgate.netrdd.edu.iq This reaction forms a red-colored product with an absorption maximum at 510 nm and is suitable for a concentration range of 0.2–7.0 µg/ml. researchgate.net

Table 1: Comparison of Oxidative Coupling Reaction-Based Spectrophotometric Methods

Coupling Reagent Oxidizing Agent λmax (nm) Concentration Range (µg/mL) Molar Absorptivity (L.mol⁻¹.cm⁻¹)
Sulfanilic acid N-bromosuccinimide (NBS) 537 5-100 0.55 x 10⁴
N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPPDA.2HCl) N-bromosuccinimide (NBS) 552 1-20 1.4 x 10⁴
2-nitroso-1-naphthol-4-sulfonic acid Potassium persulfate 500 12-36 6726
Sulfanilic acid Sodium hypochlorite 510 0.2-7.0 5.15 x 10³

Oxidation-reduction reactions form the basis for another set of spectrophotometric assays for trifluoperazine. These can involve the direct formation of a colored product through oxidation of the drug or indirect methods where the drug's reaction with an oxidant affects the color of a separate indicator dye.

Direct Oxidation: Trifluoperazine can be oxidized by agents like sodium hypochlorite in an acetic acid medium to form a red-colored radical cation, which is then irreversibly oxidized to a colorless sulfoxide. researchgate.net The initial red product can be measured, with one study reporting a maximum absorption at 448 nm. researchgate.net Another direct oxidation method involves the reaction between trifluoperazine and potassium persulfate at a low pH, which produces an orange-red radical cation with a maximum absorption at 502 nm. scielo.brresearchgate.netnih.gov

Indirect/Bleaching Assays: These methods involve two main reactions. First, the trifluoperazine is oxidized by an excess amount of an oxidizing agent. Then, the unreacted portion of the oxidizing agent is quantified by its ability to bleach the color of a dye. The decrease in color intensity of the dye is proportional to the initial concentration of the drug.

One such assay uses N-bromosuccinimide (NBS) to oxidize trifluoperazine. The remaining NBS is then used to bleach the color of a natural dye extracted from Bougainville flowers. ekb.egekb.eg This method is effective over a concentration range of 5 to 75 µg/ml. ekb.egekb.eg

A similar indirect method employs ceric sulfate (B86663) as the oxidant in an acidic medium. The unreacted ceric sulfate then bleaches the red-violet color of a pre-formed Ferroin complex (formed from 4,7-diphenyl-1,10-phenanthroline (B7770734) and ferrous ammonium (B1175870) sulfate), which is measured at 533 nm. ekb.eg

Chromatographic Separation and Estimation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the quantification of trifluoperazine. They offer high specificity, allowing for the separation of the drug from its degradation products and other active ingredients in co-formulated products.

Stability-indicating HPLC methods have been developed to quantify trifluoperazine hydrochloride in the presence of its degradation products. One such method utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and buffer mixture (75:25 ratio) at a flow rate of 1 ml/min, with detection at 257 nm. impactfactor.org This method is capable of separating the drug peak from all degradants produced under various stress conditions, such as acid, alkali, oxidation, heat, and UV light. impactfactor.orgscholarsresearchlibrary.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the simultaneous determination of trifluoperazine and other drugs in combined dosage forms. This technique is valued for its accuracy, precision, and ability to resolve multiple components in a single run.

With Trihexyphenidyl (B89730) Hydrochloride: Several RP-HPLC methods have been established for the concurrent estimation of trifluoperazine HCl and trihexyphenidyl HCl.

One method uses a C-18 column with a mobile phase of acetonitrile, water, and triethylamine (B128534) (68:31.8:0.2 v/v), with the pH adjusted to 4 using orthophosphoric acid. scispace.comtsijournals.com Detection is carried out at 210 nm, and the method shows linearity in the range of 10-150 µg/mL for trifluoperazine. scispace.comtsijournals.com

Another validated method employs a Kromasil-C18 column with a mobile phase of Methanol and Sodium Acetate in water (80:20, v/v). scholarsresearchlibrary.com The detection wavelength is set at 232 nm, and the method is linear over a concentration range of 5-30 µg/ml for trifluoperazine. scholarsresearchlibrary.com

With Chlordiazepoxide: An RP-HPLC method has also been developed for the simultaneous analysis of trifluoperazine HCl and chlordiazepoxide in tablet formulations. nih.govijpsonline.comnih.gov

This method utilizes a C18 column and a simple mobile phase of methanol and water (97:03, v/v) at a flow rate of 1.0 ml/min. nih.govijpsonline.comnih.gov Quantification is achieved with UV detection at 262 nm. The method is accurate and precise over concentration ranges of 0.1-1 µg/ml for trifluoperazine. nih.govijpsonline.comnih.gov

Table 2: RP-HPLC Methods for Simultaneous Estimation of Trifluoperazine with Co-formulated Agents

Co-formulated Agent Column Mobile Phase Flow Rate (mL/min) Detection λ (nm) Linearity Range for Trifluoperazine (µg/mL)
Trihexyphenidyl HCl Inertsil ODS-3 C-18 Acetonitrile:Water:Triethylamine (68:31.8:0.2 v/v), pH 4 1.0 210 10-150
Trihexyphenidyl HCl Kromasil-C18 Methanol:Sodium Acetate in water (80:20, v/v) 1.0 232 5-30
Chlordiazepoxide Phenomenex C18 Methanol:Water (97:03, v/v) 1.0 262 0.1-1

Vi. Theoretical and Computational Approaches in Trifluoperazine Research

In Silico Modeling and Simulation Studies

In silico modeling and simulation provide a microscopic view of how trifluoperazine (B1681574) interacts with its biological targets, elucidating the structural and dynamic features that govern its pharmacological effects.

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time, providing a detailed picture of ligand-receptor interactions. In the context of trifluoperazine, MD simulations have been instrumental in understanding its binding to key protein targets.

One of the most studied interactions is between trifluoperazine (TFP) and Calmodulin (CaM), a vital calcium-binding messenger protein. biorxiv.org MD simulations, combined with Markov state modeling (MSM), have revealed the specific structural and dynamical features of the TFP-CaM inhibitory mechanism. biorxiv.org These studies have identified multiple binding modes for TFP on the C-terminal domain of CaM. Depending on its binding orientation, TFP can stabilize conformations resembling the calcium-unbound state of CaM, affecting the hydrophobic binding pocket, calcium-binding sites, or the secondary structure of the protein. biorxiv.org This detailed understanding of the state-dependent inhibition mechanism would be difficult to achieve through experimental methods alone.

The primary antipsychotic action of trifluoperazine involves the blockade of dopamine (B1211576) D1 and D2 receptors in the brain. gpatindia.comdrugbank.com MD simulations can elucidate the binding energetics and conformational changes that occur when trifluoperazine docks into the active site of these G-protein coupled receptors, providing a basis for understanding its potency and for designing new antipsychotics with improved receptor affinity and selectivity.

Target ProteinSimulation TechniqueKey Findings
Calmodulin (CaM)Molecular Dynamics (MD), Markov State Model (MSM)Identified three major binding modes of trifluoperazine; revealed that TFP stabilizes features of the calcium-unbound state, inhibiting CaM's ability to bind to target proteins. biorxiv.org
Dopamine D2 ReceptorMolecular ModelingElucidates the binding of trifluoperazine to postsynaptic dopaminergic receptors, explaining its antipsychotic mechanism of action. gpatindia.compatsnap.com
Bovine Serum Albumin (BSA)Computational DockingIdentified two binding sites for trifluoperazine on BSA, located near the TRP 213 residue in subdomain IIA. nih.gov

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that links the chemical structure of a compound to its biological activity. Computational methods, particularly those employing quantum chemical descriptors, have refined SAR studies for phenothiazines like trifluoperazine.

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide quantitative values for a molecule's electronic properties, such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. researchgate.netmdpi.com These descriptors help explain the intermolecular forces driving drug-receptor interactions.

For trifluoperazine and related phenothiazines, SAR studies have highlighted several key structural features for potent neuroleptic activity:

The 2-Position Substituent: A trifluoromethyl (-CF3) group at the 2-position of the phenothiazine (B1677639) ring provides more favorable Van der Waals contacts with the side chain compared to a chlorine atom, leading to greater potency. gpatindia.comnih.gov

The Side Chain: A piperazine side chain allows for more extensive Van der Waals contacts with the 2-substituent than a simple alkylamino side chain, enhancing antischizophrenic effects. gpatindia.comnih.gov

Conformation: Favorable interactions between the side chain and the ring substituent can promote a molecular conformation that mimics dopamine, explaining the mechanism of receptor blockade. nih.gov

Computational studies have also been used to determine lipophilicity parameters (Log P), which are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Drug Repositioning and Target Identification via Computational Screening

Drug repositioning, or finding new uses for existing approved drugs, is an efficient strategy that can be significantly accelerated by computational methods. escholarship.orgdrugtargetreview.com Trifluoperazine has been the subject of numerous in silico screening and repositioning studies, identifying its potential in treating conditions far beyond its original psychiatric indications.

Computational screening involves using virtual libraries of compounds and biological targets to predict potential interactions. This can be done through ligand-based methods (comparing to molecules with known activity) or structure-based methods like molecular docking. mdpi.com

Oncology: In silico studies suggested trifluoperazine as a candidate for treating glioblastoma, an aggressive brain tumor. nih.govuni.lu Molecular modeling simulations helped explain how trifluoperazine analogs could increase intracellular calcium levels, a mechanism linked to anti-glioblastoma activity. nih.govuni.lu Further computational and experimental work has explored its use against melanoma brain, lung, and bone metastases by identifying its role in disrupting autophagy flux. nih.gov

Genetic Disorders: In a study on Fragile X syndrome (FXS), an in silico screening of transcriptome profiles from FXS mouse neurons predicted the therapeutic value of trifluoperazine. nih.gov This computational approach successfully identified a candidate drug that was later validated in mouse models to correct behavioral and molecular abnormalities associated with the syndrome. nih.gov

Repurposed IndicationComputational ApproachKey Finding/Prediction
GlioblastomaMolecular Modeling SimulationPredicted that trifluoperazine analogs can increase intracellular Ca2+ levels, leading to anti-tumor activity. nih.govuni.lu
Melanoma MetastasisIn Silico ScreeningIdentified trifluoperazine's potential to suppress cancer growth and metastasis by inhibiting autophagic flux. nih.gov
Fragile X SyndromeTranscriptome Profile AnalysisPredicted trifluoperazine could correct disease-associated symptoms by normalizing PI3K/Akt signaling. nih.gov
Cancer (General)High-Throughput Invasion Assay ScreeningIdentified trifluoperazine as an inhibitor of cancer cell invasion and angiogenesis through modulation of the β-catenin pathway. nih.gov

Systems Biology and Pathway Analysis

Systems biology approaches integrate computational and experimental data to understand the complex networks of interactions within a biological system. Pathway analysis, a key component of systems biology, helps to elucidate how a drug like trifluoperazine affects cellular signaling cascades and gene networks.

Gene Set Enrichment Analysis (GSEA) is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states (e.g., diseased vs. healthy, or drug-treated vs. untreated). github.io This approach moves beyond single-gene analysis to identify affected pathways and biological processes.

In research related to Fragile X syndrome, computational analysis of the transcriptome of knockout mouse neurons identified significant changes in 138 Gene Ontology (GO) processes and 11 KEGG pathways. nih.gov This enrichment analysis pointed to alterations in neural development, calcium homeostasis, and MAPK signaling pathways, providing a molecular basis for the disease and a rationale for testing trifluoperazine, which was predicted to reverse these transcriptional signatures. nih.gov Specifically, the analysis suggested a new mechanism of action for trifluoperazine involving the inhibition of the PI3K/Akt/S6K1 signaling pathway, which was subsequently confirmed experimentally. nih.gov

Similarly, in studies of schizophrenia, GSEA and related methods are used to analyze genome-wide association study (GWAS) data to identify gene subnetworks and pathways associated with the disease, providing a deeper understanding of the complex genetic architecture that drugs like trifluoperazine aim to modulate. nih.gov

Predictive Modeling for Biological Activity and Pharmacological Effects

Predictive modeling uses statistical and machine learning algorithms to build models that can forecast the biological activity or pharmacological effects of a chemical compound based on its structural or physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) is a prominent predictive modeling technique. Predictive QSAR models have been developed for various classes of compounds to forecast their activity against different biological targets. mdpi.com For phenothiazines, QSAR models can correlate descriptors (e.g., connectivity indices, electronegativity, polarizability) with their antipsychotic potency or other biological activities. gpatindia.commdpi.com These models serve as valuable tools for designing new trifluoperazine analogs with potentially enhanced efficacy or novel activities.

More advanced machine learning models are also being employed. For instance, models built from large-scale drug screening data can predict new targets for existing drugs or identify compounds with a desired pharmacological profile. The computational analysis that led to the repositioning of trifluoperazine for Fragile X syndrome was based on comparing the disease's gene expression signature to a database of drug-induced transcriptome changes (the Connectivity Map), a form of predictive modeling. nih.gov This approach successfully predicted that trifluoperazine would have a therapeutic effect by opposing the disease-related gene expression signature. nih.gov

Q & A

Q. What molecular mechanisms underlie trifluoperazine pamoate's efficacy in targeting glioma stem cells (GSCs)?

this compound selectively induces apoptosis in GSCs by activating the mitochondrial pathway, evidenced by caspase-9/3 cleavage and reduced anti-apoptotic proteins (e.g., XIAP, Survivin). Methodologically, researchers should:

  • Use in vitro models (e.g., GSC lines) to measure caspase activity via fluorometric assays or western blotting .
  • Quantify mitochondrial membrane potential changes using JC-1 staining or TMRM probes.
  • Validate target engagement through RNA interference (e.g., siRNA knockdown of apoptotic regulators).

Q. How can researchers design dose-response studies to evaluate this compound's anti-proliferative effects in cancer models?

  • Employ cell viability assays (e.g., MTT, CellTiter-Glo) across a concentration range (e.g., 0.1–50 µM) to establish IC50 values .
  • Use clonogenic assays to assess long-term proliferative inhibition.
  • Include primary human astrocytes as controls to confirm selectivity for GSCs over non-cancerous cells .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound's cytochrome P450 (CYP) inhibition profiles across preclinical studies?

Conflicting CYP data (e.g., IC50 variability) can arise from assay conditions, enzyme sources, or substrate specificity. To resolve this:

  • Standardize in vitro CYP inhibition assays using human recombinant enzymes and clinically relevant substrate concentrations .
  • Validate findings with probe substrates (e.g., dextromethorphan for CYP2D6) and compare results across multiple labs.
  • Conduct physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interactions .

Q. What experimental strategies optimize this compound's efficacy in combination therapies for glioblastoma?

  • Screen synergistic drug pairs using high-throughput combinatorial assays (e.g., Checkerboard or Bliss independence analysis) .
  • Prioritize mitochondrial-targeting agents (e.g., pyrvinium pamoate) due to mechanistic complementarity.
  • Use orthotopic xenograft models to evaluate tumor penetration and survival benefits. Include endpoints like tumor volume (MRI) and apoptosis markers (TUNEL staining) .

Q. How can researchers validate this compound's impact on Wnt/β-catenin signaling in non-cancer contexts?

  • Perform dual-luciferase reporter assays (e.g., TOPflash/FOPflash) to measure TCF/LEF transcriptional activity .
  • Analyze β-catenin subcellular localization via immunofluorescence or nuclear/cytoplasmic fractionation .
  • Use CRISPR-Cas9 to generate β-catenin knockout models and assess rescue effects.

Methodological Considerations

Q. What pharmacokinetic (PK) parameters are critical for this compound in preclinical development?

  • Determine elimination half-life and steady-state concentration in rodent plasma via LC-MS/MS.
  • Assess brain-to-plasma ratio in glioblastoma models to confirm CNS penetration .
  • Use population PK modeling to extrapolate human dosing regimens.

Q. How should researchers statistically analyze this compound's efficacy in heterogeneous tumor models?

  • Apply mixed-effects models to account for intra-tumor variability.
  • Use Kaplan-Meier survival analysis with log-rank tests for in vivo studies.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify therapeutic impact .

Data Presentation Guidelines

  • Tables : Include dose-response metrics (IC50, Hill slope), CYP inhibition data, and survival rates. Use footnotes to clarify assay conditions (e.g., "IC50 values derived from triplicate experiments") .
  • Figures : Highlight mechanistic pathways (e.g., Wnt/β-catenin suppression) using schematic diagrams. Use bar graphs for caspase activity and line graphs for time-dependent efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.